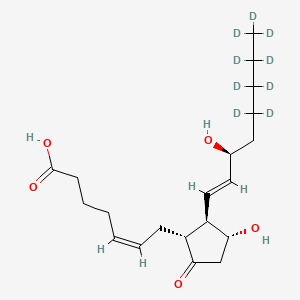

Prostaglandine E2-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La prostaglandine E2-d9, également connue sous le nom de Dinoprostone-d9, est une forme deutérée de la prostaglandine E2. C'est un composé lipidique bioactif qui joue un rôle important dans divers processus physiologiques, notamment l'inflammation, la perception de la douleur et la régulation de la température corporelle. La forme deutérée est souvent utilisée comme étalon interne en spectrométrie de masse pour la quantification de la prostaglandine E2 en raison de ses propriétés chimiques similaires mais de sa masse distincte.

Applications De Recherche Scientifique

La prostaglandine E2-d9 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme étalon interne en spectrométrie de masse pour la quantification de la prostaglandine E2.

Biologie : Étudiée pour son rôle dans l'inflammation, la perception de la douleur et la régulation de la température corporelle.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans des affections telles que l'hypertension pulmonaire et la santé reproductive

Industrie : Utilisée dans le développement de produits pharmaceutiques et comme étalon de référence dans les laboratoires d'analyse.

5. Mécanisme d'action

Ces récepteurs sont impliqués dans diverses voies de signalisation qui médient des réponses physiologiques telles que l'inflammation, la perception de la douleur et la régulation du flux sanguin . La liaison de la this compound à ces récepteurs active des cascades de signalisation intracellulaires, conduisant à la production de seconds messagers tels que l'AMP cyclique et le triphosphate d'inositol .

Composés similaires :

Prostaglandine E2 (Dinoprostone) : La forme non deutérée de la prostaglandine E2.

Prostaglandine F2α (Dinoprost) : Une autre prostaglandine avec des rôles physiologiques similaires mais une spécificité différente des récepteurs.

Prostaglandine D2 (Dinoprostone) : Impliquée dans les réponses allergiques et l'inflammation.

Unicité : La this compound est unique en raison de sa forme deutérée, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. Cela permet une quantification précise de la prostaglandine E2 dans divers échantillons biologiques sans interférence des composés endogènes .

Mécanisme D'action

Target of Action

Prostaglandin E2 (PGE2), the parent compound of Prostaglandin E2-d9, primarily targets the G protein-coupled receptors EP2 and EP4 . These receptors are found in myeloid immune cells such as macrophages and dendritic cells . The activation of these receptors modulates the function of these immune cells .

Mode of Action

PGE2 interacts with its targets, the EP2 and EP4 receptors, leading to a variety of changes. Both EP2 and EP4 signaling lead to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels through the stimulating Gαs protein . Ep4 also couples to the inhibitory gαi protein to decrease the production of camp . This interaction results in distinct cAMP production profiles, with EP4 inducing a transient cAMP response and EP2 inducing a sustained cAMP response only at high PGE2 levels .

Biochemical Pathways

PGE2 affects several biochemical pathways. It is synthesized from arachidonic acid (AA) by the enzyme phospholipase A2. Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides . Specifically, prostaglandin G2 (PGG2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH2), which is then converted to PGE2 . PGE2 signaling is important in propagating breast cancer stem cells by enhancing inherent tumor-initiating capacities .

Pharmacokinetics

Prostaglandin analogs, which include pge2, are considered a first-line treatment in the management of glaucoma and have the best efficacy in reducing intraocular pressure . Long-term therapy with 0.03% bimatoprost is the most effective, followed by treatment with 0.005% latanoprost and 0.004% travoprost .

Result of Action

PGE2 has various effects on the body. It is used in labor induction, bleeding after delivery, termination of pregnancy, and in newborn babies to keep the ductus arteriosus open . It works by binding and activating the prostaglandin E2 receptor, which results in the opening and softening of the cervix and dilation of blood vessels .

Action Environment

The action of PGE2 is influenced by various environmental factors. Stress is a state of physiological or psychological strain caused by adverse stimuli; responses to stress include activation of the sympathetic nervous system, glucocorticoid secretion, and emotional behaviors . PGE2, acting through its four receptor subtypes (EP1, EP2, EP3, and EP4), is involved in these stress responses .

Analyse Biochimique

Biochemical Properties

Prostaglandin E2-d9 interacts with various enzymes and proteins. It is one of the primary cyclooxygenase products of arachidonic acid and one of the most widely investigated prostaglandins . Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation . The effects of Prostaglandin E2-d9 are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4 .

Cellular Effects

Prostaglandin E2-d9 has profound effects on various types of cells and cellular processes. It has been shown to regulate immune responses , stimulate COX-2 expression , and play a role in muscle stem cell function . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prostaglandin E2-d9 exerts its effects at the molecular level through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with specific guanine nucleotide regulatory proteins to cause changes in the concentrations of cAMP, inositol trisphosphate, Ca2+ or perhaps other intracellular second messengers .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin E2-d9 change over time in laboratory settings. It has been shown to have profound effects observed in carcinogenesis, implicating prostaglandins, prostaglandin-endoperoxide synthases, and prostaglandin receptors in cancer development and progression .

Dosage Effects in Animal Models

The effects of Prostaglandin E2-d9 vary with different dosages in animal models. For instance, it has been shown to support equine corpus luteum function, regardless of the application site, consequently leading to differences in both progesterone and Prostaglandin E2-d9 concentrations in blood plasma .

Metabolic Pathways

Prostaglandin E2-d9 is involved in several metabolic pathways. It is derived from the precursor 20-carbon chain fatty acid, arachidonic acid, which is produced by membrane phospholipid enzymes, especially phospholipase A2 .

Transport and Distribution

Prostaglandin E2-d9 is transported and distributed within cells and tissues. After synthesis, prostaglandins are rapidly transported into the extracellular microenvironment by the prostaglandin transporter .

Subcellular Localization

It is known that Prostaglandin E2-d9 is synthesized as a Golgi membrane-associated protein .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La prostaglandine E2-d9 peut être synthétisée par deutération de la prostaglandine E2. Le processus implique l'incorporation d'atomes de deutérium dans la structure moléculaire de la prostaglandine E2. Cela peut être réalisé par hydrogénation catalytique en présence de gaz deutérium ou en utilisant des réactifs deutérés dans le processus de synthèse.

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'utilisation de techniques de synthèse avancées pour garantir une pureté et un rendement élevés. Le processus peut inclure :

- Extraction de l'enzyme des glandes vésiculaires séminales de mouton avec une solution de chlorure d'ammonium contenant du glutathion.

- Incubation de l'extrait avec de l'acide arachidonique.

- Concentration du mélange réactionnel par lyophilisation.

- Reconstitution de la poudre dans un petit volume aqueux.

- Dialyse contre l'eau.

- Purification par chromatographie ou autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de réactions : La prostaglandine E2-d9 subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Conversion des cétones en groupes hydroxyle.

Substitution : Remplacement de groupes fonctionnels par d'autres groupes.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les conditions varient en fonction de la réaction de substitution spécifique, mais impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la this compound peut entraîner la formation d'acide 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-diène-1-oïque .

Comparaison Avec Des Composés Similaires

Prostaglandin E2 (Dinoprostone): The non-deuterated form of Prostaglandin E2.

Prostaglandin F2α (Dinoprost): Another prostaglandin with similar physiological roles but different receptor specificity.

Prostaglandin D2 (Dinoprostone): Involved in allergic responses and inflammation.

Uniqueness: Prostaglandin E2-d9 is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. This allows for accurate quantification of Prostaglandin E2 in various biological samples without interference from endogenous compounds .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i1D3,2D2,3D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-GMIZMOFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)

![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)

![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)